![molecular formula C22H20N4O3 B2537645 3-(4-oxoquinazolin-3(4H)-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)propanamide CAS No. 1209369-76-5](/img/structure/B2537645.png)
3-(4-oxoquinazolin-3(4H)-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-oxoquinazolin-3(4H)-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has been found to have potential therapeutic applications in the treatment of various types of cancer and autoimmune diseases.
科学的研究の応用
Antitumor Activity and Molecular Docking Studies : Research conducted on a series of 3-benzyl-substituted-4(3H)-quinazolinones, which share a structural resemblance with the compound of interest, has demonstrated significant in vitro antitumor activity. These compounds exhibited broad-spectrum antitumor activity, with potencies 1.5–3.0-fold greater compared to the control, 5-FU. Molecular docking studies of these compounds into ATP binding sites of EGFR-TK and B-RAF kinase suggest potential mechanisms through inhibition of these key proteins in cancer cell lines (Ibrahim A. Al-Suwaidan et al., 2016).
ADP-ribosylation Inhibitors for ARTD3/PARP3 : Another research focus has been on the inhibition of the ADP-ribosyltransferase ARTD3/PARP3, a target relevant for cancer therapy. The racemic form of a related compound demonstrated potent inhibitory activity, leading to the discovery of selective inhibitors through extensive synthesis and evaluation. These findings underscore the importance of stereochemistry and structural modifications for enhancing selectivity and potency (A. Lindgren et al., 2013).
Neurokinin-1 Receptor Antagonism : In the context of neurology, a compound designed for both intravenous and oral administration showed high affinity as an orally active h-NK(1) receptor antagonist. This compound's effectiveness in pre-clinical tests for emesis and depression highlights the therapeutic potential of such molecules in neuropsychiatric disorders (T. Harrison et al., 2001).
Synthesis and Antimicrobial Activities : The synthesis of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids with heterocyclic substituents demonstrated varied in vitro antibacterial activities. This research emphasizes the potential of quinazolinone derivatives in developing new antibacterial agents with specific activity against Gram-positive organisms (C. S. Cooper et al., 1990).
特性
IUPAC Name |
N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-15-6-8-16(9-7-15)20-12-17(25-29-20)13-23-21(27)10-11-26-14-24-19-5-3-2-4-18(19)22(26)28/h2-9,12,14H,10-11,13H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVKTRFJNXOBGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-oxoquinazolin-3(4H)-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)propanamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。